5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
5-Isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative with a structurally diverse substitution pattern. The core pyrazolo[1,5-a]pyrimidine scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes such as mycobacterial ATP synthase and aryl hydrocarbon receptors . Key substituents include:
- 5-Isopropyl: A bulky alkyl group that may enhance metabolic stability and hydrophobic interactions.
- 2-Methyl: A small alkyl substituent that could improve steric fit within binding pockets.
- 3-Phenyl: An aromatic group contributing to π-π stacking interactions.
- N-(Pyridin-3-ylmethyl): A pyridine-containing side chain that may facilitate hydrogen bonding or metal coordination.
This compound’s design aligns with structure–activity relationship (SAR) trends observed in anti-mycobacterial agents, where substituents at positions 3 and 5 critically influence potency and selectivity .
Properties
IUPAC Name |
2-methyl-3-phenyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-15(2)19-12-20(24-14-17-8-7-11-23-13-17)27-22(25-19)21(16(3)26-27)18-9-5-4-6-10-18/h4-13,15,24H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORIERIMHBBYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the compound's biological activity based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₈N₄
- Molecular Weight : 298.36 g/mol
The compound features a pyrazolo[1,5-a]pyrimidine core, substituted with isopropyl and phenyl groups, as well as a pyridinylmethyl moiety.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family often act through the inhibition of specific kinases involved in inflammatory pathways. The target kinases include:
- Discoidin Domain Receptors (DDR1 and DDR2) : These receptors play a significant role in mediating inflammatory responses. Inhibition of DDRs can lead to reduced secretion of inflammatory cytokines, thereby alleviating inflammation-related conditions .
In Vitro Studies
Several studies have evaluated the biological activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.01 | Induction of apoptosis |
| A549 (Lung) | 0.39 | Inhibition of Aurora-A kinase |
| NCI-H460 (Lung) | 0.46 | Induction of autophagy without apoptosis |
| SF-268 (Brain) | 31.5 | Cytotoxic activity |
The compound demonstrated significant cytotoxic effects across multiple cell lines with IC50 values indicating potent activity, particularly in breast cancer cells (MCF7), where it exhibited an exceptionally low IC50 value of 0.01 µM .
Mechanistic Insights
The compound's efficacy is attributed to its ability to inhibit key kinases involved in cell proliferation and survival pathways. For instance, its action on Aurora-A kinase is critical for regulating cell cycle progression, making it a valuable candidate for cancer therapy.
Case Studies
A notable study involving the compound focused on its anti-inflammatory properties. The results indicated that treatment with this compound led to a significant reduction in inflammatory cytokines in vitro. This suggests potential applications not only in oncology but also in treating inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival . Further investigations into its mechanism of action could lead to the development of new anticancer agents.
Anti-inflammatory Effects
The structure of 5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine suggests potential anti-inflammatory properties. Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This could position the compound as a candidate for treating inflammatory diseases.
Antimicrobial Properties
Some derivatives of this compound class have shown efficacy against bacterial strains, indicating potential antimicrobial activity. The mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . Continued research is necessary to evaluate the full spectrum of antimicrobial activity and identify specific bacterial targets.
Mycobacterial Infections
Recent studies have highlighted the role of pyrazolo[1,5-a]pyrimidines in combating mycobacterial infections, including tuberculosis. The compound has been investigated for its ability to inhibit mycobacterial ATP synthase, which is crucial for bacterial energy metabolism. Structure-activity relationship studies suggest that modifications at the C-7 position can enhance activity against Mycobacterium tuberculosis (M.tb) .
Case Study: Efficacy Against Mycobacterium tuberculosis
In a study involving M.tb cultures, specific analogs of this compound were tested for their ability to inhibit ATP synthesis and bacterial growth. Results showed modest inhibition of ATP depletion and significant antibacterial activity in vivo using an acute mouse model of tuberculosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at Position 3
The 3-phenyl group in the target compound contrasts with derivatives bearing electron-withdrawing or polar substituents:
- 3-(4-Fluorophenyl) : Compounds like 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (e.g., compound 32 ) exhibit enhanced anti-Mycobacterium tuberculosis (M.tb) activity (MIC = 0.12 μM ). Fluorine’s electronegativity improves membrane permeability and target binding.
Key Insight : The absence of electron-withdrawing groups (e.g., fluorine) at position 3 in the target compound may limit its anti-M.tb efficacy compared to fluorophenyl derivatives.
Substituent Variations at Position 5
The 5-isopropyl group distinguishes the target from other alkyl, aryl, and heteroaryl substituents:
- 5-Methyl : Simpler analogs like 5-methyl-N-(pyridin-2-ylmethyl) derivatives (e.g., compound 10a ) show moderate activity (MIC = 0.5–2 μM ).
- 5-Aryl : Derivatives with 5-(4-methoxyphenyl) (compound 34 ) or 5-(p-tolyl) (compound 33 ) demonstrate improved potency (MIC = 0.06–0.25 μM ) due to enhanced aromatic interactions.
- 5-Heteroaryl : Pyrimidine or tetrazole substituents (e.g., compound SCZ ) introduce polarity but may reduce metabolic stability.
Modifications in the N-Substituent
The N-(pyridin-3-ylmethyl) group is less common than N-(pyridin-2-ylmethyl) in reported analogs:
- N-(Pyridin-2-ylmethyl) : Widely studied in anti-M.tb agents (e.g., compound 47 ), this group facilitates strong hydrogen bonding with ATP synthase.
- Substituted Pyridines : Derivatives with 6-methyl (compound 47 ), 6-methoxy (compound 48 ), or piperidine-modified pyridines (compound 50 ) exhibit tunable pharmacokinetics, with 6-methoxy improving microsomal stability.
Key Insight : The pyridin-3-ylmethyl group in the target compound represents an underexplored region of SAR, necessitating further evaluation of its impact on target selectivity and ADME properties.
Comparative Pharmacological Profiles
Notes:
- Fluorinated 3-substituents correlate with lower MIC values, highlighting their importance for potency.
- Bulky 5-substituents (e.g., isopropyl) may improve metabolic stability but require optimization for target binding.
Preparation Methods
General Synthetic Approaches for Pyrazolo[1,5-a]pyrimidine Derivatives
Condensation of 5-aminopyrazoles with Bifunctional Reagents
The most common and direct method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves the condensation of substituted 5-aminopyrazoles with bifunctional reagents such as 1,3-diketones or β-ketoesters. This approach typically requires acidic conditions, with acetic acid serving as both solvent and catalyst. The reaction proceeds through initial nucleophilic attack by the exocyclic amino group of the aminopyrazole on the carbonyl carbon of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine ring system.
A typical procedure involves reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles or ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate with compounds such as pentane-2,4-dione, ethyl acetoacetate, ethyl isobutyrylacetate, or ethyl butyrylacetate in acetic acid with catalytic sulfuric acid, yielding the corresponding pyrazolo[1,5-a]pyrimidine derivatives in 87-97% yields.
Multi-step Synthesis via Key Intermediates
Another approach involves a multi-step synthesis using key chlorinated intermediates. This method typically begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate to obtain the dihydroxy-heterocycle. The resulting 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is then subjected to chlorination with phosphorus oxychloride to give 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. The chlorine atom at position 7 shows higher reactivity, allowing selective nucleophilic substitution reactions with appropriate amines, while the 5-position can be further functionalized through coupling reactions.
Specific Preparation Methods for 5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Synthetic Route via 3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-one Intermediates
Based on the preparation of structurally similar compounds described in the literature, a viable synthetic route for this compound involves the following key steps:
Preparation of 4-Phenyl-1H-pyrazol-5-amine
The synthesis begins with the preparation of 4-phenyl-1H-pyrazol-5-amine, a key intermediate for constructing the pyrazolo[1,5-a]pyrimidine core with a 3-phenyl substituent. This can be achieved through one of two approaches:
- Direct commercial acquisition of substituted 4-phenyl-1H-pyrazol-5-amines
- Synthesis from benzyl alcohol through a multi-step process:
- Reaction of benzyl alcohol with ethyl bromoacetate in the presence of sodium hydride to form the corresponding ether with 76% yield
- Reaction with acetonitrile under basic conditions using n-butyllithium at -78°C to form the beta-ketoester derivative
- Condensation with hydrazine to give the aminopyrazole derivative with 87% yield
Construction of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core is constructed through condensation of the 4-phenyl-1H-pyrazol-5-amine with an appropriate 1,3-dicarbonyl compound. For introducing the 2-methyl and 5-isopropyl groups, a suitable β-ketoester containing an isopropyl group is required. The reaction is typically performed in acetic acid at elevated temperatures (110-130°C).
The reaction proceeds as shown in Table 1:
Table 1. Condensation Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Core Formation
| Substrate | Reagent | Solvent | Catalyst | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|---|
| 4-Phenyl-1H-pyrazol-5-amine | 3-oxo-4-methyl-pentanoate | Acetic acid | H₂SO₄ | 110°C | 18-24h | 85-95% |
| 4-Phenyl-1H-pyrazol-5-amine | 3-oxo-3-phenylpropanoate | Acetic acid | - | 110°C | 18-24h | 85-95% |
Chlorination at the 7-Position
The resulting 5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is then chlorinated using phosphorus oxychloride (POCl₃) in the presence of tetramethylammonium chloride under reflux conditions. This step converts the 7-oxo group to a 7-chloro group, which serves as a leaving group for subsequent nucleophilic substitution.
Table 2. Chlorination Reaction Conditions
| Substrate | Reagent | Additive | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | POCl₃ | Me₄N⁺Cl⁻ | Reflux | 4-6h | 60-80% |
Nucleophilic Substitution with Pyridin-3-ylmethanamine
The final step involves nucleophilic substitution of the 7-chloro group with pyridin-3-ylmethanamine to introduce the desired N-(pyridin-3-ylmethyl) substituent at the 7-position. This reaction typically proceeds under mild to moderate conditions, with a basic medium to neutralize the hydrogen chloride generated during the reaction.
Table 3. Nucleophilic Substitution Reaction Conditions
| Substrate | Reagent | Base | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|---|
| 7-Chloropyrazolo[1,5-a]pyrimidine | Pyridin-3-ylmethanamine | K₂CO₃ | Acetonitrile or DMF | 60-80°C | 6-12h | 70-90% |
Alternative Route via Selective Functionalization of a Pyrazolo[1,5-a]pyrimidine Core
An alternative synthetic approach involves the selective functionalization of a simpler pyrazolo[1,5-a]pyrimidine scaffold:
Preparation of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This route begins with the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine from 5-amino-3-methylpyrazole and diethyl malonate, followed by chlorination. This key intermediate allows for selective functionalization at both the 5- and 7-positions.
Selective Functionalization at the 7-Position
The 7-position is selectively functionalized first due to its higher reactivity. Nucleophilic substitution with pyridin-3-ylmethanamine introduces the desired amine functionality. This selectivity results from the strong reactivity of the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core.
Introduction of the 3-Phenyl Group
The 3-phenyl group is introduced through Suzuki coupling with phenylboronic acid or a similar coupling partner. This step may require protection of the amine at the 7-position, typically using a Boc (tert-butyloxycarbonyl) protecting group, to prevent interference with the coupling reaction.
Introduction of the 5-Isopropyl Group
Finally, the 5-isopropyl group is introduced through another Suzuki coupling reaction with an appropriate isopropyl-containing boronic acid or ester. This step completes the construction of the desired this compound.
Reaction Conditions Optimization
The successful preparation of this compound requires careful optimization of reaction conditions at each step of the synthetic route.
Condensation Reaction Optimization
For the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, research has shown that the yield can be significantly improved by optimizing the acid catalyst concentration and atmospheric conditions. As demonstrated in the synthesis of similar compounds, increasing the loading of acetic acid from 2 to 6 equivalents can improve yields from 34% to 74%. Furthermore, conducting the reaction under a pure oxygen atmosphere rather than air can further enhance yields to near-quantitative levels (94%).
Table 4. Effect of Acid Loading and Atmosphere on Condensation Reaction Yield
| Acid Equivalents | Atmosphere | Yield (%) |
|---|---|---|
| 2 (HOAc) | Air | 34 |
| 4 (HOAc) | Air | 52 |
| 6 (HOAc) | Air | 74 |
| 6 (HOAc) | O₂ | 94 |
| 6 (HOAc) | Ar | 6 |
| 1 (p-TSA) | O₂ | 39 |
| 2 (p-TSA) | O₂ | 41 |
| 1 (TFA) | O₂ | 48 |
| 2 (TFA) | O₂ | 55 |
Suzuki Coupling Optimization
For Suzuki coupling reactions to introduce the phenyl and isopropyl substituents, the choice of catalyst, base, and solvent system is critical. Based on the synthesis of similar compounds, the following conditions have proven effective:
Table 5. Optimization of Suzuki Coupling Conditions
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|---|---|
| 5-Chloropyrazolo[1,5-a]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100°C | 12h | 75-85% |
| 5-Chloropyrazolo[1,5-a]pyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80°C | 12h | 70-80% |
| 5-Chloropyrazolo[1,5-a]pyrimidine | Isopropylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100°C | 16h | 65-75% |
Purification and Characterization
Purification Methods
Effective purification of this compound is essential for obtaining high-purity material for biological testing or further derivatization. Based on the purification of similar compounds, the following methods are recommended:
Crystallization
Crystallization represents the most direct method for purifying pyrazolo[1,5-a]pyrimidine derivatives. As described for similar compounds, "Crystals formed upon cooling to room temperature were collected by filtration and recrystallized from an appropriate solvent to give pure pyrazolo[1,5-a]pyridines". Suitable recrystallization solvents include ethanol, methanol, ethyl acetate, and mixtures of dichloromethane/hexane.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-isopropyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as enaminones or hydrazine derivatives. Key steps include:
- Core formation : Cyclization under reflux conditions using solvents like ethanol or DMF, often catalyzed by acids or bases .
- Functionalization : Introducing substituents (e.g., isopropyl, pyridinylmethyl) via nucleophilic substitution or coupling reactions. For example, the pyridin-3-ylmethyl group can be attached using reductive amination or Suzuki-Miyaura cross-coupling .
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied using design-of-experiments (DoE) approaches to maximize yield and purity .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Methodology :
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns and absence of impurities. For example, the pyridine proton signals appear as distinct downfield shifts (δ 8.5–9.0 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C24H27N6: 423.23) .
- X-ray crystallography : Resolve ambiguous structural features, particularly stereochemistry .
Q. What initial biological assays are recommended to assess its potential therapeutic applications?
- Methodology :
- Kinase inhibition screening : Use enzymatic assays (e.g., ADP-Glo™) to test inhibition of kinases like CDK9 or EGFR, which are common targets for pyrazolo[1,5-a]pyrimidines .
- Cytotoxicity profiling : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC50 values. Include normal cell lines (e.g., HEK293) for selectivity assessment .
- Solubility/logP : Measure via shake-flask method or HPLC to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can computational methods aid in designing derivatives with improved target specificity?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target kinases. Focus on interactions between the pyridine moiety and kinase hinge regions .
- QSAR modeling : Train models on existing bioactivity data to correlate substituent effects (e.g., isopropyl vs. trifluoromethyl) with inhibitory potency .
- Free-energy perturbation (FEP) : Simulate substituent modifications to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodology :
- Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. For example, if CDK9 inhibition is hypothesized, confirm via Western blotting for phospho-RNAPII .
- Metabolic stability testing : Assess compound stability in cell lysates vs. culture media to rule out false negatives due to rapid degradation .
- Transcriptomic profiling : RNA-seq can identify off-target pathways activated in resistant cell lines .
Q. What advanced techniques characterize the compound’s interaction with kinase enzymes?
- Methodology :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff) to determine affinity (KD) for targets like CDK9 .
- Cryo-EM/X-ray co-crystallography : Resolve binding conformations at atomic resolution, highlighting critical hydrogen bonds (e.g., between the pyrimidine nitrogen and kinase backbone) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to optimize enthalpic-driven binding .
Q. How can reaction fundamentals guide scale-up synthesis while maintaining yield and purity?
- Methodology :
- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer during exothermic steps (e.g., cyclization) .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters dynamically .
- Design of experiments (DoE) : Apply factorial designs to identify critical factors (e.g., solvent ratio, catalyst type) affecting yield during scale-up .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic vs. cellular activity?
- Methodology :
- Permeability assessment : Use Caco-2 monolayers or PAMPA to evaluate cellular uptake. Low permeability may explain reduced cellular efficacy despite strong in vitro enzyme inhibition .
- Protein binding assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability limitations .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites that may modulate observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
